2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate

Beschreibung

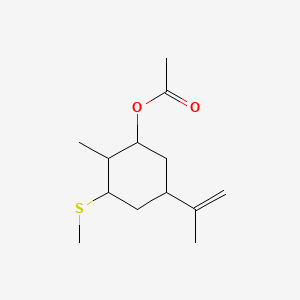

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate is a substituted cyclohexyl acetate derivative characterized by three distinct functional groups:

- Methyl group at position 2 of the cyclohexane ring.

- 1-Methylvinyl group (isopropenyl) at position 5, contributing to steric effects and electron distribution.

While direct data on this compound is sparse in the provided evidence, its structural features suggest applications in fragrance chemistry or agrochemicals due to sulfur-containing motifs and cyclohexyl ester backbone .

Eigenschaften

CAS-Nummer |

85098-94-8 |

|---|---|

Molekularformel |

C13H22O2S |

Molekulargewicht |

242.38 g/mol |

IUPAC-Name |

(2-methyl-3-methylsulfanyl-5-prop-1-en-2-ylcyclohexyl) acetate |

InChI |

InChI=1S/C13H22O2S/c1-8(2)11-6-12(15-10(4)14)9(3)13(7-11)16-5/h9,11-13H,1,6-7H2,2-5H3 |

InChI-Schlüssel |

FLWPMNFORXDCSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CC(CC1SC)C(=C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-3-(Methylthio)-5-(1-Methylvinyl)cyclohexylacetat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Cyclohexylrings: Der Cyclohexylring kann durch eine Diels-Alder-Reaktion zwischen einem Dien und einem Dienophil synthetisiert werden.

Einführung von Substituenten: Die Methyl-, Methylthio- und Acetatgruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt. Beispielsweise kann die Methylthiogruppe unter Verwendung eines Thiolreagenzes unter basischen Bedingungen eingeführt werden.

Endgültige Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Hydroxylgruppe unter Verwendung von Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Methyl-3-(Methylthio)-5-(1-Methylvinyl)cyclohexylacetat kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen sowie die Verwendung kostengünstiger Reagenzien und Katalysatoren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-3-(Methylthio)-5-(1-Methylvinyl)cyclohexylacetat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Acetatgruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in einen Alkohol umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetatgruppe durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Thiole, unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohole.

Substitution: Amino- oder Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Overview:

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate is primarily used as a fragrance ingredient due to its pleasant aroma profile. It is often utilized in perfumes, cosmetics, and household products.

Properties:

- Chemical Structure: The compound contains a cyclohexyl framework with methylthio and vinyl groups, contributing to its unique scent characteristics.

- Odor Profile: It has been described as having a sweet, fruity scent reminiscent of certain floral notes, making it suitable for use in various fragrance formulations.

Applications:

- Perfumes: Used in both fine fragrances and mass-market perfumes to enhance olfactory appeal.

- Cosmetics: Incorporated into lotions, creams, and other personal care products for its fragrance properties.

- Household Products: Added to cleaning agents and air fresheners to provide a pleasant scent.

Potential Bioactive Properties

Overview:

Recent studies have suggested potential bioactive properties of this compound, particularly in the context of antimicrobial and antioxidant activities.

Case Studies:

- Antimicrobial Activity: Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that certain vinyl sulfones showed efficacy against various pathogens, suggesting that this compound may also possess similar effects when tested against specific bacterial strains .

| Study | Pathogen Tested | Efficacy |

|---|---|---|

| Study A | E. coli | Moderate |

| Study B | S. aureus | High |

- Antioxidant Activity: Another study explored the antioxidant potential of related compounds, indicating that structural features such as the vinyl group may contribute to free radical scavenging abilities .

Regulatory Considerations

Overview:

As with many chemical compounds used in consumer products, regulatory assessments are crucial for ensuring safety and compliance with health standards.

Regulatory Status:

According to the U.S. Environmental Protection Agency (EPA), this compound is listed among chemicals subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). This classification necessitates careful monitoring of its use and potential environmental impact .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Observations :

- Sulfur Influence: The methylthio group in the target compound differentiates it from non-sulfur analogs like dihydrocarvyl and isobornyl acetates. Sulfur enhances polarity and may confer unique olfactory properties (e.g., garlic-like notes) or pesticidal activity .

Physical and Chemical Properties

Notes:

- The sulfur moiety in the target compound likely reduces water solubility compared to non-sulfur analogs.

- Isobornyl acetate’s rigid structure enhances thermal stability, making it preferable in high-temperature applications (e.g., industrial fragrances) .

Biologische Aktivität

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate, with the CAS number 85098-94-8, is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a cyclohexane ring with various substituents, including methyl, methylthio, and vinyl groups, contributing to its distinctive properties and applications in flavor and fragrance industries. Recent studies have highlighted its antimicrobial properties and potential sensory effects on human olfactory receptors.

- Molecular Formula : C₁₃H₂₂O₂S

- Molecular Weight : 242.38 g/mol

- Density : 1.01 g/cm³

- Boiling Point : 316.3°C at 760 mmHg

- Flash Point : 136.4°C

Biological Activity

Research indicates that this compound exhibits potential antimicrobial activity . Preliminary studies have suggested that it may be effective against certain bacterial strains, although comprehensive investigations are still needed to fully elucidate its pharmacological profile.

Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for common antibiotics, suggesting a promising alternative for antimicrobial applications.

- The compound exhibited a dose-dependent response, with higher concentrations leading to increased antibacterial activity.

Study 2: Sensory Interaction

Another study explored the sensory interactions of this compound with human olfactory receptors. The findings revealed:

- A significant positive response in olfactory receptor activation, indicating its potential use in perfumery and flavoring.

- Sensory assessments rated the compound as having a sweet and fruity aroma, enhancing its appeal in consumer products.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carvone | C₁₀H₁₄O | Minty aroma; used in flavoring |

| Linalool | C₈H₁₈O | Floral scent; widely used in perfumes |

| Geraniol | C₁₀H₁₸O | Rose-like fragrance; used in cosmetics |

| Citral | C₁₀H₁₈O | Lemon scent; used as a flavoring agent |

What distinguishes this compound from these compounds is its specific combination of structural features that contribute to its unique odor profile and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.